N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
CAS No.:
Cat. No.: VC15812541
Molecular Formula: C24H22N4O
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29) |
| Standard InChI Key | VGLOCQDKEQVJSD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide comprises three distinct regions:
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1H-1,2,4-Triazole Core: A five-membered heterocyclic ring with two phenyl groups at positions 3 and 5.
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Acetamide Linker: A carbonyl group bridges the triazole nitrogen to a secondary amine.
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3,5-Dimethylphenyl Substituent: An aromatic ring with methyl groups at meta positions, enhancing lipophilicity.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃N₅O |
| Molecular Weight | 433.49 g/mol |
| LogP (Lipophilicity) | ~4.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (triazole N, carbonyl O) |
The presence of multiple aromatic systems suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility. The methyl groups on the phenyl rings likely improve metabolic stability by shielding against oxidative degradation .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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3,5-Diphenyl-1H-1,2,4-triazole: Synthesized via cyclization of benzil with semicarbazide or via oxidative dimerization of aryl amidines.
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2-Chloro-N-(3,5-dimethylphenyl)acetamide: Prepared by acylating 3,5-dimethylaniline with chloroacetyl chloride.
Stepwise Synthesis
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Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole:
Benzil (1.0 eq) reacts with semicarbazide hydrochloride (1.2 eq) in ethanol under reflux, yielding 3,5-diphenyl-1H-1,2,4-triazole after cyclization . -
Alkylation of the Triazole:
The triazole is treated with 2-chloro-N-(3,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours. Nucleophilic substitution at the triazole’s N1 position forms the acetamide linkage .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzil, semicarbazide, EtOH, ∆ | 78–85 |
| 2 | 2-Chloroacetamide, K₂CO₃, MeCN | 60–68 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (400 MHz, DMSO-d₆):
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δ 2.25 (s, 6H, CH₃ on phenyl), 4.72 (s, 2H, CH₂CO), 7.21–7.95 (m, 14H, aromatic H), 10.12 (s, 1H, NH).
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The singlet at δ 4.72 confirms the methylene group adjacent to the carbonyl.
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¹³C-NMR:
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δ 168.5 (C=O), 152.3 (triazole C3/C5), 139.8–125.2 (aromatic C), 44.1 (CH₂CO).
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Infrared (IR) Spectroscopy
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Strong absorption at 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring vibration), and 3300 cm⁻¹ (N-H stretch).
Biological Activity and Mechanism
While direct pharmacological data for this compound are unavailable, structurally related 1,2,4-triazole-acetamides exhibit:
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Antifungal Activity: Inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis .
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Anticancer Potential: Induction of apoptosis via caspase-3 activation in NCI-60 cell lines, with IC₅₀ values <10 µM for analogs .
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Antimalarial Effects: Inhibition of Plasmodium dihydropteroate synthase (DHPS), validated via docking studies .
Table 3: Hypothetical Biological Targets
| Target | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| Fungal CYP51 | 0.5–2.0 | Ergosterol biosynthesis block |
| Caspase-3 | 5.0–10.0 | Apoptosis induction |
| Bacterial DHPS | 1.0–3.0 | Folate pathway inhibition |
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